Butyl gallate
Overview
Description
Butyl gallate, a derivative of gallic acid, is a compound that has been extensively studied for its properties and applications. It is known for its antioxidant capabilities and is commonly used in various industries, including cosmetics and food preservation. The compound's interaction with biological systems, such as its binding to plant mitochondria, has been a subject of research, indicating its potential role in modulating respiratory pathways . The molecular structure of butyl gallate includes a 3,4,5-trihydroxybenzoic acid moiety esterified with a butyl group, which contributes to its chemical behavior and physical properties .
Synthesis Analysis
The synthesis of butyl gallate has been achieved through various catalytic methods. Gallium sulfate has been used as an efficient, economical, and environmentally friendly catalyst to synthesize butyl paraben, a related ester, which suggests potential for similar catalysis in butyl gallate synthesis . Nanometer solid super-acid SO4^2-/Fe2O3 has also been employed to catalyze the esterification of gallic acid with butyl alcohol, yielding butyl gallate under optimized conditions . Additionally, phosphato-molybdic acid and phosphato-tungstic acid have been investigated as catalysts for the esterification process, with the latter showing superior performance . Microwave irradiation has been utilized as well, indicating a modern approach to synthesizing esters like iso-butyl gallate, which could be adapted for butyl gallate .
Molecular Structure Analysis
The molecular structure of butyl gallate has been characterized by its planar conformation and the presence of intramolecular hydrogen bonds between hydroxyl groups. The crystal structure is further stabilized by stacking interactions between gallate head groups and hydrophobic interactions between alkyl groups . This arrangement of functional groups and the overall geometry of the molecule are crucial for its chemical reactivity and interaction with other molecules.
Chemical Reactions Analysis
Butyl gallate participates in various chemical reactions, primarily due to its antioxidant properties. It has been studied in the context of binding to plant mitochondria, where it interacts with the cyanide-resistant respiratory pathway, suggesting a specific binding site that may be involved in the modulation of this pathway . The compound's reactivity has also been analyzed using voltammetric methods, which provide insights into its electrochemical behavior and potential for quantitative analysis in complex mixtures .
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl gallate have been explored through different analytical techniques. Its quantitative determination in complex matrices like cosmetics has been achieved using three-dimensional fluorescence coupled with second-order calibration, demonstrating its detectability even in the presence of interfering substances . The voltammetric behavior of butyl gallate has been characterized in an acidic acetonitrile-water medium, which is relevant for its determination in various products . The compound's solubility, stability, and interaction with other substances are essential for its application as an antioxidant in different industrial sectors.
Scientific Research Applications
Mitochondrial Binding and Alternative Pathway : Butyl gallate has been used in binding studies to investigate the cyanide-resistant respiratory pathway in plant mitochondria. It revealed a reversible butyl gallate binding site associated with alternative oxidase, suggesting a model for the interaction of the alternative pathway with the cytochrome pathway (Stegink & Siedow, 1986).
Antioxidant Properties : Butyl gallate and related compounds have been studied for their antioxidant activities. An electrochemical study in aqueous media assessed the electron-donating ability of gallates, including butyl gallate, indicating their significance as antioxidants in food and pharmaceuticals (Gunckel et al., 1998).
Antifungal Properties : Butyl gallate's antifungal properties have been evaluated, particularly in relation to wood decay fungi. This research highlighted the potential of using butyl gallate as a preservative against wood decay fungi, demonstrating its significant antifungal activity (Hsu, Chang, & Chang, 2007).
Toxicity and Environmental Health Risks : A study on the toxicity and environmental health risks associated with synthetic phenolic antioxidants, including butyl gallate, discussed their widespread occurrence in the environment and potential health risks. This highlighted the importance of understanding the impact of these compounds on human health (Wang et al., 2021).
Cytotoxicity in Hepatocytes : The cytotoxic effects of butyl gallate and related compounds were investigated in rat hepatocytes. The study found that these gallates, including butyl gallate, can be toxic to hepatocytes, possibly due to mitochondrial dysfunction (Nakagawa & Tayama, 2009).
Synthesis and Chemical Properties : Research has also been conducted on the synthesis and preparation of butyl gallate using various methods, including microwave irradiation and solid superacid catalysts. These studies contribute to the understanding of its chemical properties and production processes (Guo, 2004).
Safety And Hazards
Future Directions
Alkyl gallates, including Butyl Gallate, have shown potential as antibiofilm agents . They have been found to inhibit biofilm formation at doses below the minimum inhibitory concentration . Combining alkyl gallates with antimicrobials or blue-light irradiation has been suggested as a potential treatment for infections and a way to overcome microbial resistance .
properties
IUPAC Name |
butyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPOEBVTQYAOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148490 | |
Record name | n-Butyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl gallate | |
CAS RN |
1083-41-6 | |
Record name | Butyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butyl gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUTYL GALLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-Butyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HZ41U710 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.